![molecular formula C13H13Cl4N3O3S B11966653 Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the thiourea moiety: This step involves the reaction of an appropriate amine with thiophosgene or a similar reagent to form the thiourea intermediate.
Introduction of the trichloroethyl group: The thiourea intermediate is then reacted with a trichloroethylating agent under controlled conditions to introduce the trichloroethyl group.
Acetylation: The resulting compound is acetylated using acetyl chloride or acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the benzoic acid moiety is esterified using methanol and a suitable catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trichloroethyl and thiourea moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea moieties.
Trichloroethyl compounds: Compounds containing the trichloroethyl group.
Acetylamino derivatives: Compounds with acetylamino functional groups.
Uniqueness
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups could result in unique reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C13H13Cl4N3O3S |
|---|---|
Molecular Weight |
433.1 g/mol |
IUPAC Name |
methyl 4-[[2,2,2-trichloro-1-[(2-chloroacetyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C13H13Cl4N3O3S/c1-23-10(22)7-2-4-8(5-3-7)18-12(24)20-11(13(15,16)17)19-9(21)6-14/h2-5,11H,6H2,1H3,(H,19,21)(H2,18,20,24) |
InChI Key |
KAQQZBYPXPZHMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
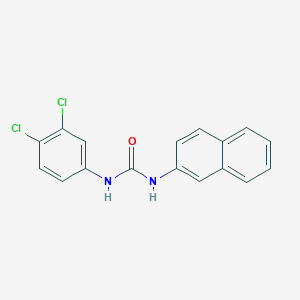
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)
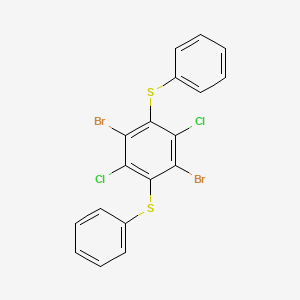
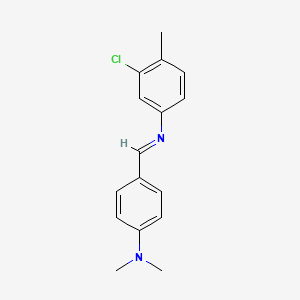
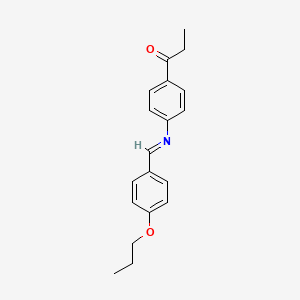
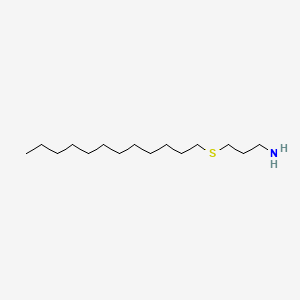
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
